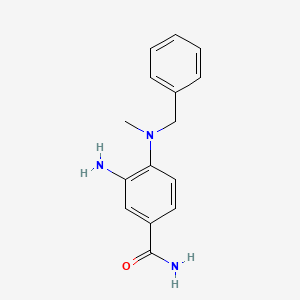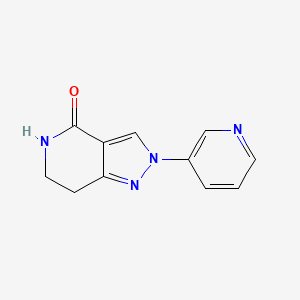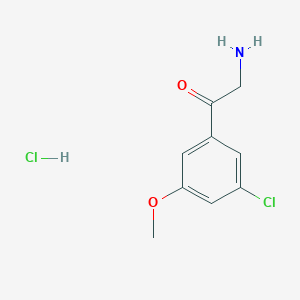
3-Amino-4-(benzyl(methyl)amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Amino-4-(benzyl(methyl)amino)benzamide” is a derivative of benzamide . Benzamide is the simplest amide derivative of benzoic acid. It appears as a white solid in powdered form and as colourless crystals in crystalline form . It is slightly soluble in water, and soluble in many organic solvents .
Synthesis Analysis
The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst . The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using density functional theory (DFT) calculations . The possibility of formation of intramolecular hydrogen bonding was identified from structural parameter analysis and confirmed with the natural bond orbital (NBO), molecular electrostatic potential (MEP) and natural charge analysis .Chemical Reactions Analysis
The chemical reactions of “this compound” can be quite complex due to the presence of two amine groups in different chemical environments . Parallel monoacylation by-products and consecutive diacylation by-products coexist, which makes the selective monoacylation process relatively complicated .科学的研究の応用
Poly(ADP-ribose) Synthesis Inhibition
3-Aminobenzamide and benzamide have been studied for their potential as specific inhibitors of poly(adenosine diphosphate-ribose) synthesis. These compounds can inhibit the action of poly(adenosine diphosphate-ribose) synthetase, impacting cell viability, glucose metabolism, and DNA synthesis. This suggests their application in studying the functions of poly(adenosine diphosphate-ribose) in various metabolic processes, although their utility may be limited due to the challenge of finding doses that inhibit the synthetase without producing additional metabolic effects (Milam & Cleaver, 1984).
Luminescent Properties and Multi-stimuli-responsive Behavior
Pyridyl substituted benzamides, including derivatives similar to 3-Amino-4-(benzyl(methyl)amino)benzamide, have been found to exhibit luminescent properties in DMF solution and solid state. They form nano-aggregates with enhanced emission in aqueous-DMF solution, demonstrating aggregation-enhanced emission (AEE) behavior. These compounds also show mechanochromic properties and display multi-stimuli response, making them candidates for applications in materials science and nanotechnology (Srivastava et al., 2017).
Hyperbranched Aromatic Polyamide Synthesis
The thermal polymerization of specific monomers has been used to produce hyperbranched aromatic polyamides. These materials, derived from processes involving compounds related to this compound, demonstrate solubility in various organic solvents and potential applications in high-performance polymers due to their inherent viscosities and molecular weights (Yang, Jikei, & Kakimoto, 1999).
Histone Deacetylase Inhibition for Anticancer Drug Development
Compounds structurally related to this compound have been explored as selective small molecule histone deacetylase (HDAC) inhibitors. These inhibitors target specific HDACs, demonstrating potential as anticancer drugs by blocking cancer cell proliferation, inducing histone acetylation, and leading to cell-cycle arrest and apoptosis. Their oral bioavailability and significant antitumor activity in vivo highlight their promise in cancer treatment (Zhou et al., 2008).
特性
IUPAC Name |
3-amino-4-[benzyl(methyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(10-11-5-3-2-4-6-11)14-8-7-12(15(17)19)9-13(14)16/h2-9H,10,16H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYVCKMAKPFZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2658941.png)
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine](/img/structure/B2658945.png)
![5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2658946.png)
![N-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658949.png)
![1-(2-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2658951.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2658952.png)
![ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2658953.png)

![5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B2658955.png)
![2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2658956.png)
![N-isopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2658959.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658961.png)

